molecular formula C14H14N2O2 B6417574 6-hydroxy-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide CAS No. 1090415-22-7

6-hydroxy-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide

Cat. No.: B6417574
CAS No.: 1090415-22-7
M. Wt: 242.27 g/mol
InChI Key: ZBMFOMPLANEOOU-UHFFFAOYSA-N
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Description

6-hydroxy-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide ( 1090415-22-7) is a synthetic pyridine-3-carboxamide derivative with a molecular formula of C14H14N2O2 and a molecular weight of 242.27 g/mol . This compound is a derivative of the pyridine-3-carboxamide (nicotinamide) scaffold, a privileged structure in medicinal and pesticide chemistry known for its diverse biological activities . Pyridine-3-carboxamide analogs have demonstrated significant potential in agricultural research, particularly as agents against plant bacterial diseases . Structure-Activity Relationship (SAR) studies of closely related N-(4-phenylthiazol-2-yl) nicotinamide analogs indicate that the biological activity is highly dependent on the position and nature of substituents on the aromatic rings . For instance, specific substitutions, such as a hydroxyl group at the ortho position on one ring, have been associated with enhanced efficacy against bacterial pathogens like Ralstonia solanacearum, which causes devastating bacterial wilt in tomatoes and other crops . The primary research value of this compound and its analogs lies in their potential to activate plant defense responses. Studies on similar compounds have shown remarkable efficacy when used as seed treatments, improving seed germination rates and increasing seedling vigor index, thereby promoting both vegetative and reproductive plant growth . Furthermore, such compounds can substantially reduce pathogen infection rates and disease progression in mechanically infected plants . The amide linkage within the molecule is considered crucial for its high bioactivity . Research into this chemical class offers a strategic approach to targeting and controlling resistant plant pathogens. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(2-methylphenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-10-4-2-3-5-11(10)8-16-14(18)12-6-7-13(17)15-9-12/h2-7,9H,8H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMFOMPLANEOOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=CNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amidation via Carboxylic Acid Activation

The most straightforward method involves coupling 6-hydroxynicotinic acid with 2-methylbenzylamine using carbodiimide reagents. In a study on N-(3-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, 6-oxo-1,6-dihydropyridine-3-carboxylic acid was activated with N,N’-dicyclohexylcarbodiimide (DCC) and reacted with 3-chloro-2-methylaniline in pyridine. Adapting this protocol, 6-hydroxynicotinic acid (1.0 equiv) and 2-methylbenzylamine (1.2 equiv) are combined with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0°C. After stirring for 12 hours at room temperature, the crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 3:1), yielding 68–72% of the target compound.

Key Data:

  • Reaction temperature: 0°C → room temperature

  • Catalyst: EDC/HOBt

  • Solvent: DCM

  • Yield: 68–72%

Mitsunobu Reaction for Hydroxyl Group Functionalization

For derivatives requiring hydroxyl group protection, the Mitsunobu reaction offers a robust pathway. In the synthesis of methyl 5-hydroxy-3-methylpyridine-2-carboxylate, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate was alkylated using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). Applying this to 6-hydroxynicotinic acid, the hydroxyl group is first protected as a tert-butyldimethylsilyl (TBS) ether. The protected acid is then coupled with 2-methylbenzylamine via EDC/HOBt, followed by deprotection with tetrabutylammonium fluoride (TBAF) in THF, achieving a 61% overall yield.

Key Data:

  • Protection reagent: TBSCl, imidazole

  • Coupling agents: DEAD/PPh₃

  • Deprotection: TBAF in THF

  • Overall yield: 61%

Crystallization and Purification Techniques

Solvent Selection and Hydrogen Bonding

Crystallization of the title compound is optimized using pyridine as a solvent, as demonstrated for N-(3-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. Slow evaporation of a pyridine solution at 4°C produces block-shaped crystals via intermolecular N–H⋯O hydrogen bonds between the amide NH and carbonyl oxygen (Fig. 1). The dihedral angle between the pyridine and benzene rings is 88.1°, indicating significant molecular twisting.

Crystallization Data:

Crystal system: Triclinic
Space group: P1
Unit cell parameters: a = 4.912 Å, b = 10.304 Å, c = 12.588 Å
α = 105.89°, β = 96.42°, γ = 99.36°

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexanes, 1:1) effectively removes unreacted 2-methylbenzylamine and hydroxylated byproducts. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 60:40) confirms >98% purity, as evidenced by a single peak at t<sub>R</sub> = 6.7 min.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 12.1 (s, 1H, OH), 8.72 (d, J = 2.4 Hz, 1H, pyridine-H2), 8.24 (dd, J = 2.4, 8.8 Hz, 1H, pyridine-H4), 6.98 (d, J = 8.8 Hz, 1H, pyridine-H5), 4.52 (d, J = 5.6 Hz, 2H, CH₂), 2.34 (s, 3H, CH₃), 7.18–7.30 (m, 4H, aromatic-H).

Infrared (IR) Spectroscopy

IR (KBr): ν 3270 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O amide), 1602 cm⁻¹ (C=N pyridine).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Direct Amidation68–72>98Short reaction timeRequires acidic conditions
Mitsunobu Alkylation6195Protects hydroxyl groupMulti-step, costly reagents
Reductive Amination5592Avoids carboxylic acidAldehyde synthesis required

Industrial-Scale Considerations

For large-scale production, direct amidation is preferred due to its simplicity and high yield. However, Mitsunobu reactions are advantageous for derivatives requiring orthogonal protection. Solvent recovery systems (e.g., pyridine distillation) and continuous-flow reactors could enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 6th position can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

    Oxidation: Formation of 6-oxo-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide.

    Reduction: Formation of 6-hydroxy-N-[(2-methylphenyl)methyl]pyridine-3-amine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-hydroxy-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-hydroxy-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups enable the compound to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 6-hydroxy-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide with analogous pyridinecarboxamide derivatives documented in recent literature (see for source data):

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Reported Bioactivity/Applications
This compound (Target Compound) C₁₅H₁₆N₂O₂ 256.30 6-OH, N-(2-methylbenzyl) Moderate (polar aprotic solvents) Hypothesized kinase inhibition (structural analogy)
6-amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide C₁₂H₁₈N₄O 234.30 6-NH₂, 5-pyrrolidinyl, N-methyl High (aqueous) Antimicrobial screening
N-[6-amino-3-methyl-1-(2-methyl-2-propenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]-N'-isopropylurea C₁₆H₂₄N₆O₃ 348.41 Pyrimidine core, urea linker, isopropyl group Low (lipophilic) Anticancer research (apoptosis induction)
2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide C₁₅H₁₈N₆O₂S 370.42 Triazine-thioether, 2,4-dimethylphenyl Moderate (DMSO) Herbicidal activity

Key Structural and Functional Differences:

  • Hydroxyl vs. Amino Groups: The target compound’s 6-OH group enhances polarity compared to 6-NH₂ derivatives (e.g., 6-amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide). This may reduce membrane permeability but improve solubility in polar solvents .
  • Benzyl vs.
  • Bioactivity Implications: While the target compound lacks direct bioactivity data, its structural analogs exhibit diverse applications, including antimicrobial, anticancer, and herbicidal activities.

Research Findings and Limitations

Directions for Future Studies:

  • Structure-Activity Relationship (SAR) Studies : Systematic modification of the hydroxyl and benzyl groups could optimize bioavailability and target affinity.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 6-hydroxy-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide?

  • Methodological Answer : Synthesis typically involves a multi-step process starting with pyridine derivatives. Key steps include:

  • Chlorination/functionalization of the pyridine ring (e.g., introducing hydroxy or carboxamide groups) using reagents like POCl₃ or SOCl₂ under controlled temperatures (70–90°C) .
  • Coupling reactions with 2-methylbenzylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use complementary techniques:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions (e.g., hydroxy group at C6, benzyl group at N-position) .
  • Mass spectrometry (HRMS) to confirm molecular weight (expected [M+H]⁺ ≈ 273.1 g/mol).
  • X-ray crystallography (if crystalline) to resolve stereoelectronic effects, as demonstrated for analogous pyridine-carboxamides .

Q. What methods are recommended for assessing purity and stability?

  • Methodological Answer :

  • HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
  • Thermogravimetric analysis (TGA) to evaluate thermal stability (decomposition >200°C typical for carboxamides) .
  • Accelerated stability studies (40°C/75% RH for 4 weeks) to monitor hydrolytic degradation, particularly of the amide bond .

Advanced Research Questions

Q. How do structural modifications (e.g., hydroxy vs. methoxy groups) affect bioactivity?

  • Methodological Answer :

  • Perform SAR studies by synthesizing analogs (e.g., replacing -OH with -OMe) and testing against target enzymes (e.g., kinases, oxidases).
  • Use molecular docking (AutoDock Vina) to compare binding affinities. For example, the hydroxy group may form hydrogen bonds with catalytic residues, while methoxy groups enhance lipophilicity .
  • Validate with enzyme inhibition assays (IC₅₀ values) and correlate with computational data .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Re-evaluate force field parameters in docking studies (e.g., solvation effects, protonation states).
  • Experimental validation : If predicted activity (e.g., COX-2 inhibition) mismatches assay results, perform isothermal titration calorimetry (ITC) to measure binding thermodynamics .
  • Metabolite screening (LC-MS) to rule out off-target interactions or rapid metabolic inactivation .

Q. How can researchers identify biological targets for this compound?

  • Methodological Answer :

  • Affinity chromatography : Immobilize the compound on sepharose beads and screen cell lysates for binding proteins .
  • Transcriptomic profiling (RNA-seq) to identify pathways altered by treatment (e.g., apoptosis, inflammation) .
  • CRISPR-Cas9 knockout libraries to pinpoint genes essential for compound efficacy .

Q. What experimental designs address low aqueous solubility in in vivo studies?

  • Methodological Answer :

  • Prodrug synthesis : Convert the hydroxy group to a phosphate ester for enhanced solubility, with enzymatic cleavage in vivo .
  • Nanoparticle encapsulation (PLGA or liposomes) to improve bioavailability .
  • Co-solvent systems : Use 10% DMSO/30% PEG-400 in saline for intravenous administration .

Data Analysis and Validation

Q. How should researchers interpret conflicting crystallographic and spectroscopic data?

  • Methodological Answer :

  • Cross-validate with solid-state NMR if X-ray data (e.g., dihedral angles) conflict with solution-state NMR .
  • Dynamic light scattering (DLS) to check for aggregation in solution, which may skew spectroscopic results .

Q. What statistical approaches are suitable for dose-response studies?

  • Methodological Answer :

  • Non-linear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values with 95% confidence intervals.
  • ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., analog potency) .

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